Cas no 820969-32-2 (1,3,5-Triazine, 2-[4-(1,1-dimethylethyl)phenyl]-4,6-bis(4-ethenylphenyl)-)
![1,3,5-Triazine, 2-[4-(1,1-dimethylethyl)phenyl]-4,6-bis(4-ethenylphenyl)- structure](https://www.kuujia.com/scimg/cas/820969-32-2x500.png)
820969-32-2 structure
Product name:1,3,5-Triazine, 2-[4-(1,1-dimethylethyl)phenyl]-4,6-bis(4-ethenylphenyl)-
1,3,5-Triazine, 2-[4-(1,1-dimethylethyl)phenyl]-4,6-bis(4-ethenylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3,5-Triazine, 2-[4-(1,1-dimethylethyl)phenyl]-4,6-bis(4-ethenylphenyl)-
- 2-(4-tert-butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine
- 820969-32-2
- DTXSID70839405
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- Inchi: InChI=1S/C29H27N3/c1-6-20-8-12-22(13-9-20)26-30-27(23-14-10-21(7-2)11-15-23)32-28(31-26)24-16-18-25(19-17-24)29(3,4)5/h6-19H,1-2H2,3-5H3
- InChI Key: ADKJDPNFMYHBNY-UHFFFAOYSA-N
- SMILES: CC(C)(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C
Computed Properties
- Exact Mass: 417.220497874g/mol
- Monoisotopic Mass: 417.220497874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 562
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.2
- Topological Polar Surface Area: 38.7Ų
1,3,5-Triazine, 2-[4-(1,1-dimethylethyl)phenyl]-4,6-bis(4-ethenylphenyl)- Related Literature
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1. 2-Hydroxyeupatolide attenuates inflammatory responses via the inhibiting of NF-κB signaling pathwaysXin Liu,Si Tan,Zhiqin Zhou,Cheng Huang RSC Adv., 2017,7, 37830-37838
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Wen-Hua Zhu,Zhe-Ming Wang,Song Gao Dalton Trans., 2006, 765-768
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James R. Gardinier,Rosalice M. Silva,Chengeto Gwengo,Sergey V. Lindeman Chem. Commun., 2007, 1524-1526
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
820969-32-2 (1,3,5-Triazine, 2-[4-(1,1-dimethylethyl)phenyl]-4,6-bis(4-ethenylphenyl)-) Related Products
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